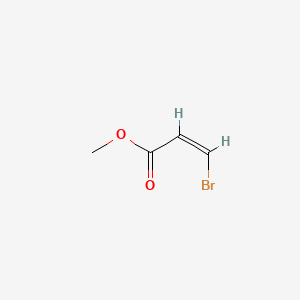

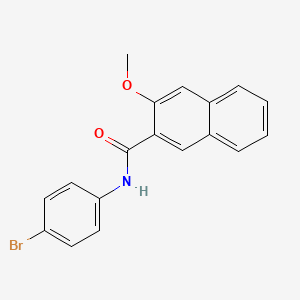

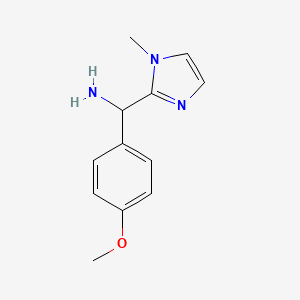

(Z)-3-Bromopropenoic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fatty acid methyl esters (FAMEs) are a type of fatty acid ester that are derived by transesterification of fats with methanol . They are used in a variety of applications, including as a key component in biodiesel .

Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. In one common method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis

The molecular structure of a fatty acid methyl ester like “(Z)-3-Bromopropenoic acid methyl ester” would consist of a carboxylate (COO-) group attached to a long hydrocarbon chain, with a methyl (CH3) group attached to the oxygen of the carboxylate group .Chemical Reactions Analysis

Esters, including FAMEs, can undergo a variety of chemical reactions. For example, they can be hydrolyzed under both acidic and basic conditions to yield alcohols and carboxylic acids . They can also be reduced to alcohols using reducing agents like lithium aluminum hydride .Scientific Research Applications

Mass Spectral Fragmentation Patterns

One study explores the mass spectral fragmentation of methyl esters, including the isomers of dibromopropenoic acids, revealing insights into the behavior of these compounds under mass spectrometry. The study found that bromine, as a bulky atom, is preferentially lost, providing a foundation for understanding the mass spectral behavior of halogenated compounds (Korhonen, 1988).

Catalysis and Polymerization

Research has shown that fatty acid methyl esters can be dimerized using Brönsted–Lewis acidic ionic liquids as catalysts, demonstrating a high yield under optimal conditions. This application is significant in the field of biodiesel production, showcasing the utility of (Z)-3-Bromopropenoic acid methyl ester derivatives in enhancing catalytic performance and product yield (Liu et al., 2011).

Structural Analysis

Another application involves the crystal structure analyses of lithium enolates derived from esters, providing valuable insights into the geometry and reactivity of these compounds. Such analyses are crucial for understanding the behavior of ester enolates in synthetic organic chemistry, paving the way for developing new synthetic methodologies (Seebach et al., 1985).

Organic Synthesis

Research into the selective palladium-mediated Carbon-Oxygen bond and Carbon-Sulfur bond-forming reactions involving functionalized Csp^2-Hybridized halides or triflates and Csp-Hybridized halides has demonstrated the potential of this compound in organic synthesis. These findings are instrumental in developing new methods for synthesizing substituted products, highlighting the versatility of this compound in organic chemistry (Rossi et al., 1997).

Mechanism of Action

Mode of Action

The primary chemical reaction involving esters is hydrolysis, which is the breaking of the ester bond to form an alcohol and a carboxylic acid . This reaction can be catalyzed by either an acid or a base .

Biochemical Pathways

Esters can participate in various biochemical pathways, depending on their specific structure and the biological system in which they are present. For example, they can undergo enzymatic hydrolysis in metabolic pathways .

Future Directions

properties

IUPAC Name |

methyl (Z)-3-bromoprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO2/c1-7-4(6)2-3-5/h2-3H,1H3/b3-2- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOGNLOBEAIJAM-IHWYPQMZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C\Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6214-22-8 |

Source

|

| Record name | methyl (2Z)-3-bromoprop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2977503.png)

![2-[(5-Chloro-6-oxo-1H-pyridazin-4-yl)sulfanyl]-N-methylacetamide](/img/structure/B2977507.png)

![N-[3-(3-Methyl-1,2-oxazol-4-yl)propyl]but-2-ynamide](/img/structure/B2977511.png)

![2-{[2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2977518.png)

![6-Cyclopropyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2977520.png)

![(1H-indol-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2977521.png)